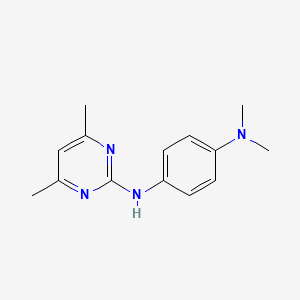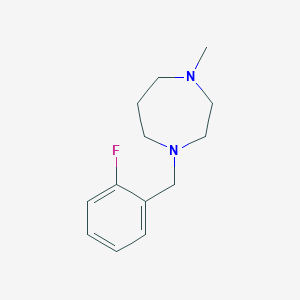![molecular formula C13H12F3N3O B5634390 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5634390.png)
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole, also known as MMTV, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation. 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway. 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has also been found to inhibit the expression of Bcl-2, which is an anti-apoptotic protein that is overexpressed in many types of cancer. 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has also been found to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are involved in pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has been found to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. Another advantage of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is its relatively simple synthesis method, which makes it easily accessible for scientific research. However, one of the limitations of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is its potential toxicity, which needs to be further investigated before it can be used as a therapeutic agent.
Future Directions
There are several future directions for the study of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole. One of the future directions is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole. Another future direction is the development of new derivatives of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole with improved pharmacological properties. Additionally, the potential use of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole as a diagnostic tool for cancer and inflammatory diseases needs to be further investigated. Overall, the study of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has the potential to lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole can be achieved through a multi-step process, which involves the reaction of various reagents in specific conditions. The first step involves the condensation of 4-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate, which results in the formation of ethyl 2-(4-(trifluoromethyl)phenyl)acrylate. The second step involves the reaction of this intermediate with hydrazine hydrate, which leads to the formation of 3-(4-(trifluoromethyl)phenyl)-5-(1H-1,2,4-triazol-1-yl)methanol. The final step involves the methylation of this intermediate using dimethyl sulfate, which results in the formation of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole.
Scientific Research Applications
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has been found to exhibit a wide range of biological activities, which makes it a promising compound for scientific research. One of the most significant applications of 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole has also been found to exhibit anti-inflammatory and analgesic effects, which makes it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-(methoxymethyl)-3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-20-8-12-17-11(18-19-12)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-7H,8H2,1H3,(H,17,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKABSKPIKYPCR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C=CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NC(=NN1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)

![4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634328.png)
![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)

![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5634348.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634351.png)
![2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol](/img/structure/B5634358.png)
![1-(2-pyridinyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5634395.png)
![6-isopropyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5634400.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5634404.png)
![1-[(2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B5634411.png)